molecular formula C23H22N4O3S2 B11285400 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-acetamidophenyl)acetamide

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B11285400
M. Wt: 466.6 g/mol
InChI Key: HNJNPCPXWSQNNF-UHFFFAOYSA-N
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Description

    2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-acetamidophenyl)acetamide: is a complex organic compound with a unique structure.

  • It contains a thieno[3,2-D]pyrimidine core, a benzyl group, an acetamide moiety, and a sulfanyl (thiol) substituent.
  • The compound’s structure suggests potential biological activity due to the presence of diverse functional groups.
  • Preparation Methods

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  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H22N4O3S2

    Molecular Weight

    466.6 g/mol

    IUPAC Name

    N-(4-acetamidophenyl)-2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

    InChI

    InChI=1S/C23H22N4O3S2/c1-15(28)24-17-7-9-18(10-8-17)25-20(29)14-32-23-26-19-11-12-31-21(19)22(30)27(23)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,24,28)(H,25,29)

    InChI Key

    HNJNPCPXWSQNNF-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

    Origin of Product

    United States

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